molecular formula C5H8N2OS B115774 (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol CAS No. 143122-18-3

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Cat. No. B115774
CAS RN: 143122-18-3
M. Wt: 144.2 g/mol
InChI Key: GXYFRGKYSBWAEO-UHFFFAOYSA-N
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Description

“(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol” is a member of imidazoles . It has a molecular weight of 144.192 .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular formula of “(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol” is C5H8N2OS . The InChI key is GXYFRGKYSBWAEO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol” has a density of 1.39, a melting point of 223-226°C, a boiling point of 258.9°C at 760 mmHg, and a flash point of 110.4°C . Its precise quality is 144.03600, PSA is 76.85000, and logP is 0.20110 .

Scientific Research Applications

Corrosion Inhibition

Metal–Organic Frameworks (MOFs) for Copper Corrosion Protection This compound has been utilized in the development of novel MOFs for the controlled delivery of corrosion inhibitors. Specifically, it has been loaded into zeolitic imidazolate framework-8 (ZIF-8) to inhibit copper corrosion in saline solutions. The inhibition efficiency reached 88.2%, showcasing its potential in protecting industrial metals .

Therapeutic Potential

Antioxidant and Chemotherapeutic Applications: Imidazole derivatives, including this compound, have shown a broad range of biological activities. They are explored for their therapeutic potential in treating various conditions due to their antibacterial, antifungal, and antitumor properties. The compound’s role in synthesizing new drugs with antioxidant potential is particularly noteworthy .

Biomedical Research

Hydrophobic Charge-Induction Chromatography: In the field of biomedical research, “(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol” has been employed as a ligand in hydrophobic charge-induction chromatography for antibody purification. This highlights its importance in the purification processes of biological molecules .

Environmental Applications

Selective Separation of Heavy Metals: The compound has been used in the chemical modification of silica gel for the selective separation of mercury (II) from aqueous solutions. This application is crucial for environmental cleanup and the treatment of industrial wastewater .

Material Science

Ionic Liquid Synthesis: In material science, this compound has been used to prepare nitrile functionalized methimazole-based room temperature ionic liquids. These ionic liquids have various applications, including as solvents and catalysts in chemical reactions .

Industrial Applications

Copper Corrosion Inhibition in Oil and Marine Industries Due to its effectiveness in inhibiting copper corrosion, the compound finds applications in industries where copper is extensively used, such as in oil extraction, marine equipment, and transportation. Its use helps in extending the life of copper components and preventing safety risks associated with corrosion .

Safety and Hazards

“(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol” is classified as an irritant . It may cause irritation of the digestive tract and may be harmful if swallowed . It may also cause respiratory tract irritation .

properties

IUPAC Name

4-(hydroxymethyl)-3-methyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-7-4(3-8)2-6-5(7)9/h2,8H,3H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYFRGKYSBWAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384247
Record name 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

CAS RN

143122-18-3
Record name 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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